3'-(4-FLUOROPHENYL)-1-PROPANOYL-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE
Overview
Description
3’-(4-FLUOROPHENYL)-1-PROPANOYL-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE is a complex organic compound that features a unique spirocyclic structure. This compound is part of the indole and thiazolidine families, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3’-(4-FLUOROPHENYL)-1-PROPANOYL-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of the indole and thiazolidine precursors, followed by their coupling under specific conditions. Common synthetic routes include:
Indole Synthesis: The indole nucleus can be synthesized via Fischer indole synthesis or Bartoli indole synthesis.
Thiazolidine Synthesis: Thiazolidine rings are often prepared through the reaction of cysteine with aldehydes or ketones.
Coupling Reaction: The final step involves the coupling of the indole and thiazolidine moieties, often facilitated by catalysts and under controlled temperature and pressure conditions.
Chemical Reactions Analysis
3’-(4-FLUOROPHENYL)-1-PROPANOYL-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the spirocyclic structure.
Common Reagents: Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and halogens (for substitution) are commonly used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3’-(4-FLUOROPHENYL)-1-PROPANOYL-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to various receptors and enzymes, modulating their activity.
Pathways: It affects signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Compared to other similar compounds, 3’-(4-FLUOROPHENYL)-1-PROPANOYL-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE stands out due to its unique spirocyclic structure and diverse biological activities. Similar compounds include:
Indole Derivatives: Such as indole-3-acetic acid and indole-3-propionic acid.
Thiazolidine Derivatives: Such as thiazolidine-2,4-dione and thiazolidine-4-carboxylic acid.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1'-propanoylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-2-16(23)21-15-6-4-3-5-14(15)19(18(21)25)22(17(24)11-26-19)13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUMNQDAWGDIQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2C3(C1=O)N(C(=O)CS3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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